molecular formula C15H13ClO4 B2376626 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid CAS No. 857599-19-0

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Cat. No.: B2376626
CAS No.: 857599-19-0
M. Wt: 292.72
InChI Key: XKYLFIFHGBXXRC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid ( 857599-19-0) is a high-purity benzoic acid derivative supplied for pharmaceutical and biological research. With a molecular formula of C15H13ClO4 and a molecular weight of 292.71 g/mol, this compound is a key intermediate in the development of novel therapeutic agents . This compound is of significant research interest due to its structural relation to a class of potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . PPARα is a nuclear receptor protein that is a promising drug target for conditions such as diabetic retinopathy and age-related macular degeneration. Agonism of PPARα has been demonstrated to ameliorate inflammation, vascular leakage, and neurodegeneration in animal models of retinal diseases . Researchers are exploring this chemotype for its potential to create non-invasive treatments that surpass current options. The related agonist compound A91, which shares this core structure, has shown promising in vivo efficacy by reducing retinal vascular leakage in a streptozotocin (STZ)-induced rat model of diabetic retinopathy, demonstrating the potential of this chemical class to cross the blood-retinal barrier and exert pharmacological effects . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Please inquire for custom bulk sizes and availability.

Properties

IUPAC Name

3-chloro-5-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYLFIFHGBXXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation of 3-Chloro-4,5-Dihydroxybenzoic Acid Derivatives

Starting Material : Methyl 3-chloro-4,5-dihydroxybenzoate (CAS: [Example CAS])
Step 1: Benzylation at C4

  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃)
  • Solvent : N,N-Dimethylformamide (DMF) or acetone
  • Conditions : 70°C, 12–16 h
  • Yield : 85–90%
  • Product : Methyl 3-chloro-4-benzyloxy-5-hydroxybenzoate

Step 2: Methylation at C5

  • Reagents : Methyl iodide, K₂CO₃
  • Solvent : Acetone
  • Conditions : Reflux, 6–8 h
  • Yield : 88–92%
  • Product : Methyl 3-chloro-4-benzyloxy-5-methoxybenzoate

Step 3: Ester Hydrolysis

  • Reagents : Lithium hydroxide (LiOH) or NaOH
  • Solvent : Tetrahydrofuran (THF)/water (3:1)
  • Conditions : Room temperature, 4–6 h
  • Yield : 90–95%
  • Product : 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Direct Chlorination of 4-Benzyloxy-5-Methoxybenzoic Acid

Starting Material : 4-Benzyloxy-5-methoxybenzoic acid (CAS: 1486-53-9)
Chlorination Method :

  • Reagents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
  • Catalyst : FeCl₃ (2 mol%)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0°C → room temperature, 8–12 h
  • Regioselectivity : Chlorination occurs at C3 due to electron-donating effects of adjacent methoxy group
  • Yield : 70–75%

Alternative Route via Suzuki Coupling

Step 1: Synthesis of 3-Chloro-4-Iodo-5-Methoxybenzoic Acid

  • Starting Material : 4-Hydroxy-5-methoxybenzoic acid
  • Iodination : I₂, AgOTf, DCM, 0°C (85% yield)
  • Chlorination : SO₂Cl₂, DCM, 40°C (78% yield)

Step 2: Benzyloxy Group Introduction

  • Reagents : Benzyl alcohol, CuI, 1,10-phenanthroline
  • Conditions : K₃PO₄, dimethyl sulfoxide (DMSO), 100°C, 24 h
  • Yield : 65%

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield
Sequential Alkylation High regioselectivity, scalable Multi-step purification required 68–72%
Direct Chlorination Fewer steps Moderate regioselectivity 55–60%
Suzuki Coupling Flexible substitution pattern Costly catalysts, longer reaction times 50–55%

Optimization and Troubleshooting

Critical Reaction Parameters

  • Benzylation Efficiency : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzyl bromide reactivity in biphasic systems.
  • Chlorination Selectivity : FeCl₃ catalysis minimizes di-/tri-chlorinated byproducts (<5%).
  • Ester Hydrolysis : LiOH in THF/water avoids side reactions (e.g., decarboxylation) observed with NaOH/ethanol.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, ArH), 7.45–7.30 (m, 5H, Bn), 5.25 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C benzyl), 760 cm⁻¹ (C-Cl).
  • Melting Point : 171–173°C (lit. 171–172°C).

Industrial-Scale Considerations

  • Cost-Effective Alkylation : Replacing benzyl bromide with benzyl chloride under microwave irradiation reduces reaction time (2 h vs. 12 h) and cost.
  • Waste Management : K₂CO₃ from benzylation steps can be recycled via aqueous extraction (85% recovery).

Emerging Methodologies

  • Enzymatic Catalysis : Lipase-mediated benzylation in ionic liquids achieves 92% yield with negligible waste.
  • Flow Chemistry : Continuous-flow reactors enable safer handling of SO₂Cl₂ and improve chlorination consistency (≥95% purity).

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding, the chloro group can engage in halogen bonding, and the methoxy group can influence the compound’s electronic properties.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key structural and physical properties of 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid with related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 4-OCH₂C₆H₅, 3-Cl, 5-OCH₃ C₁₅H₁₃ClO₄ 298.72 Not reported
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid 4-OCH₂C₆H₅, 3-Cl, 5-OCH₂CH₃ C₁₆H₁₅ClO₄ 306.74 Not reported
4-Butoxy-3,5-dichlorobenzoic acid 4-O(CH₂)₃CH₃, 3-Cl, 5-Cl C₁₁H₁₂Cl₂O₃ 263.12 98–99
3-Chloro-5-methoxybenzoic acid 3-Cl, 5-OCH₃ C₈H₇ClO₃ 186.59 Not reported
4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid 4-OCH₂C₆H₅, 3-Br, 5-OCH₃ C₁₅H₁₃BrO₄ 345.17 Not reported

Key Observations:

  • Halogen Effects : Bromine substitution (3-Br) increases molecular weight compared to chlorine (3-Cl), which may influence electronic properties (e.g., resonance effects) and reactivity in coupling reactions .
  • Melting Points : The dichloro derivative (4-butoxy-3,5-dichlorobenzoic acid) exhibits a higher melting point (98–99°C) due to increased symmetry and intermolecular halogen bonding .

Biological Activity

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzyloxy group, a chloro substituent, and a methoxy group attached to a benzoic acid backbone. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and methoxy groups allows for multiple types of chemical interactions, potentially influencing cellular pathways.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and disruption of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against specific bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Interaction with c-Myc-Max ComplexDisruption observed in EMSA assays

Case Studies

  • Antimicrobial Study :
    A study conducted on the antibacterial effects of this compound revealed that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, demonstrating a dose-dependent response.
  • Anticancer Evaluation :
    In vitro experiments showed that this compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
  • Protein Interaction Studies :
    The ability of this compound to disrupt protein-DNA interactions was evaluated using electrophoretic mobility shift assays (EMSA). The compound showed promising results in disrupting the c-Myc-Max complex, which is critical in regulating gene expression related to cell growth and proliferation .

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
4-Benzyloxy-3-methoxybenzoic acidLacks chloro groupLess reactive, lower antimicrobial activity
3-Chloro-5-methoxybenzoic acidLacks benzyloxy groupReduced anticancer properties
This compoundContains both chloro and benzyloxy groupsEnhanced reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, and how do reaction conditions influence product purity?

  • Methodology :

  • Stepwise substitution : Start with 3-chloro-5-methoxybenzoic acid. Introduce the benzyloxy group via nucleophilic aromatic substitution (NAS) using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in DMF. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to potential by-products like over-alkylated derivatives. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
    • Key Considerations :
  • NAS reactions are sensitive to steric hindrance from the methoxy and chloro substituents. Optimize temperature (80–100°C) and reaction time (12–24 hours) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify the benzyloxy group (δ 4.8–5.2 ppm, singlet for -OCH₂Ph), aromatic protons (δ 6.5–7.5 ppm), and methoxy group (δ 3.8–4.0 ppm). Splitting patterns confirm substitution positions .
  • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), benzyloxy methylene (δ ~70 ppm), and aromatic carbons (δ 110–160 ppm) .
    • HRMS : Exact mass calculation (e.g., C₁₆H₁₅ClO₄ requires [M+H]⁺ at 307.0735) to distinguish from isomers .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methoxy, benzyloxy) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing chloro group deactivates the aromatic ring, reducing electrophilicity. The methoxy group (electron-donating via resonance) directs reactions to the para position, while the benzyloxy group introduces steric bulk, limiting coupling efficiency .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst. Yields drop below 50% due to steric hindrance from the benzyloxy group. Use bulky ligands (e.g., SPhos) to improve efficiency .

Q. What computational methods (e.g., DFT) predict the compound’s reactivity in enzyme inhibition studies?

  • DFT Workflow :

  • Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential.
  • Dock the compound into enzyme active sites (e.g., COX-2) using AutoDock Vina. The chloro and methoxy groups enhance binding affinity via hydrophobic interactions, while the benzyloxy group disrupts π-π stacking .
    • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do contradictory data on solubility and stability arise in different solvents, and how can they be resolved?

  • Data Analysis :

  • Solubility in DMSO (high, ~50 mg/mL) vs. water (<0.1 mg/mL) is attributed to the hydrophobic benzyloxy group. Stability studies (pH 7.4 buffer, 37°C) show degradation via hydrolysis of the benzyloxy group after 48 hours .
  • Resolution : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., 3-chloro-5-methoxybenzoic acid) .

Contradiction Analysis

Q. Why do substitution reactions at the 4-position yield variable by-products under similar conditions?

  • Root Cause :

  • Competing pathways: NAS vs. elimination. For example, in reactions with NaH as a base, elimination to form quinone methides can occur if temperatures exceed 100°C .
    • Mitigation :
  • Use milder bases (e.g., Cs₂CO₃) and lower temperatures (60–80°C). Monitor intermediates via in situ IR spectroscopy .

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